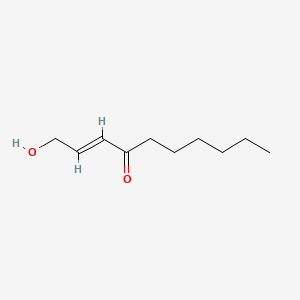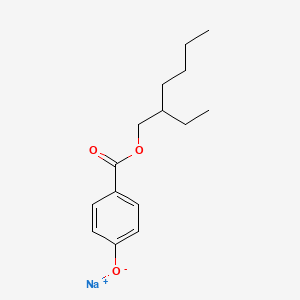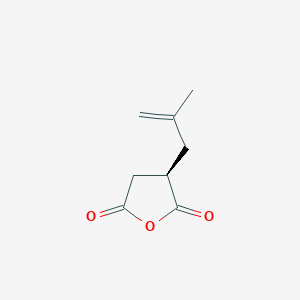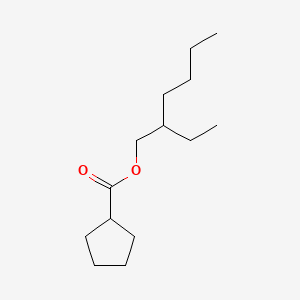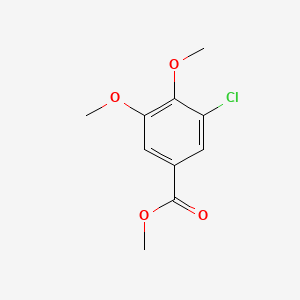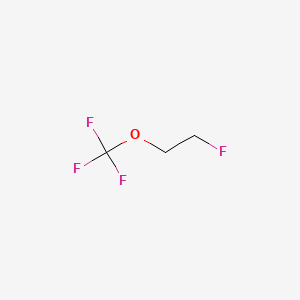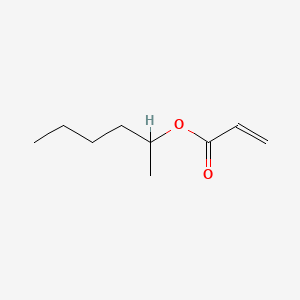
1-Methylpentyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpentyl acrylate, also known as hexan-2-yl prop-2-enoate, is an organic compound with the molecular formula C9H16O2. It is an acrylate ester formed from the reaction of acrylic acid and 1-methylpentanol. This compound is known for its applications in polymer chemistry, particularly in the production of various types of polymers and copolymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpentyl acrylate can be synthesized through esterification reactions. One common method involves the reaction of acrylic acid with 1-methylpentanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for better control over reaction conditions and yields higher purity products. The use of heterogeneous catalysts in continuous flow reactors has been shown to be effective in producing acrylate esters .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Esterification and Transesterification: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Radical Initiators: For polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Acid Catalysts: For esterification reactions, acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products:
Polymers and Copolymers: The primary products of polymerization reactions.
Various Esters: Formed through esterification and transesterification reactions.
Aplicaciones Científicas De Investigación
1-Methylpentyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Material Science: Utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of 1-methylpentyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group is highly reactive and can undergo polymerization and addition reactions. In polymerization, the acrylate group forms a polymer chain through radical or ionic mechanisms. The ester group can also participate in esterification and transesterification reactions, forming various esters .
Comparación Con Compuestos Similares
Methyl Acrylate: A simpler acrylate ester with a shorter alkyl chain.
Ethyl Acrylate: Similar structure but with an ethyl group instead of a 1-methylpentyl group.
Butyl Acrylate: Contains a butyl group, commonly used in polymer production.
Uniqueness: 1-Methylpentyl acrylate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain acrylates. This can result in polymers with distinct characteristics such as improved flexibility and lower glass transition temperatures .
Propiedades
Número CAS |
51443-71-1 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
hexan-2-yl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3 |
Clave InChI |
HRKWOOHVRHBXHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


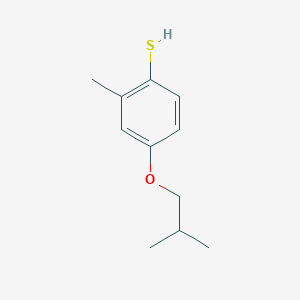
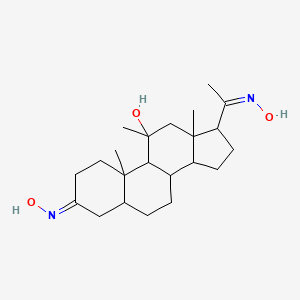
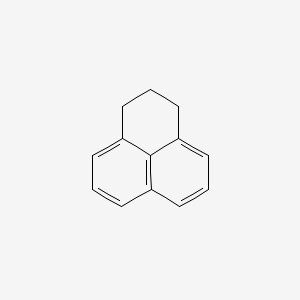

![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

